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Compound of Interest

Compound Name: 2-Methylcyclohexanol

Cat. No.: B165396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

the cis and trans stereoisomers of 2-methylcyclohexanol. Understanding the thermodynamic

stability and behavior of these isomers is crucial for applications in chemical synthesis,

materials science, and drug development, where stereochemistry often dictates molecular

interactions and efficacy. This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes the logical framework for the thermodynamic analysis of

these compounds.

Core Thermodynamic Data
The thermodynamic properties of the cis and trans stereoisomers of 2-methylcyclohexanol
dictate their relative stability and reactivity. The following tables summarize the available

experimental data for the standard enthalpy of formation and the constant pressure heat

capacity for each isomer in the liquid state.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°liquid) of 2-Methylcyclohexanol
Stereoisomers at 298.15 K[1]
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Stereoisomer Chemical Formula ΔfH°liquid (kJ/mol)

cis-2-Methylcyclohexanol C₇H₁₄O -390.2

trans-2-Methylcyclohexanol C₇H₁₄O -415.7

Table 2: Constant Pressure Heat Capacity (Cp,liquid) of 2-Methylcyclohexanol Stereoisomers

at 298.15 K[2]

Stereoisomer Chemical Formula Cp,liquid (J/mol·K)

cis-2-Methylcyclohexanol C₇H₁₄O 268.95

trans-2-Methylcyclohexanol C₇H₁₄O 262.98

Note: Experimental data for the standard molar entropy (S°) of the individual stereoisomers of

2-methylcyclohexanol are not readily available in the surveyed literature. This data can be

determined experimentally through adiabatic calorimetry by measuring the heat capacity from

near absolute zero up to the desired temperature.

Experimental Protocols
The determination of the thermodynamic properties presented above relies on precise

calorimetric measurements. The following sections detail the methodologies for determining the

enthalpy of formation (via combustion calorimetry) and heat capacity (via adiabatic calorimetry).

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation of an organic compound is often determined indirectly by

measuring the enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume

container (the "bomb") filled with excess oxygen under pressure. The heat released by the

combustion reaction is absorbed by the surrounding water bath, and the temperature change of

the water is measured.
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Apparatus:

Parr-type bomb calorimeter

High-pressure oxygen cylinder

Crucible (platinum or fused silica)

Ignition wire (platinum or iron)

Calorimeter bucket

High-precision thermometer or temperature probe

Stirrer

Pellet press (for solid samples, not required for liquid 2-methylcyclohexanol)

Procedure:

Sample Preparation: A precisely weighed sample of liquid 2-methylcyclohexanol (typically

0.5 - 1.0 g) is placed in the crucible. A known length of ignition wire is attached to the

electrodes of the bomb, with a portion of it in contact with the sample.

Bomb Assembly: The crucible is placed inside the bomb, and a small, known amount of

distilled water is added to the bottom of the bomb to ensure that the water produced during

combustion is in the liquid state.

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being

filled with high-purity oxygen to a pressure of approximately 30 atm.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the

calorimeter bucket. The bucket is then placed in the insulating jacket of the calorimeter.

Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal

equilibrium. The initial temperature is recorded.

Ignition: The sample is ignited by passing an electric current through the ignition wire.
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Temperature Measurement: The temperature of the water is recorded at regular intervals

until a maximum temperature is reached and the system begins to cool.

Data Analysis: The heat capacity of the calorimeter (determined using a standard substance

with a known heat of combustion, such as benzoic acid) is used to calculate the heat

released during the combustion of the 2-methylcyclohexanol sample. Corrections are

made for the heat of combustion of the ignition wire. The standard enthalpy of combustion is

then calculated, and from this, the standard enthalpy of formation is determined using Hess's

Law.

Determination of Heat Capacity via Adiabatic
Calorimetry
Adiabatic calorimetry is employed for the precise measurement of the heat capacity of a

substance as a function of temperature.

Principle: A known quantity of heat is supplied to the sample in a thermally isolated system (the

calorimeter), and the resulting temperature increase is measured. By minimizing heat

exchange with the surroundings, the heat supplied is directly related to the heat capacity of the

sample.

Apparatus:

Adiabatic calorimeter with a sample cell

Cryostat for low-temperature measurements

Heater for the sample cell

High-precision resistance thermometer

Adiabatic shield with temperature control

Vacuum system

Procedure:
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Sample Loading: A known mass of the 2-methylcyclohexanol isomer is sealed in the

sample cell. The cell is then placed inside the adiabatic shield of the calorimeter.

Thermal Isolation: The space between the sample cell and the adiabatic shield is evacuated

to minimize heat transfer by convection.

Temperature Control: The temperature of the adiabatic shield is controlled to match the

temperature of the sample cell at all times, thereby minimizing heat exchange due to

radiation and conduction.

Heating and Measurement: A known amount of electrical energy is supplied to the heater in

the sample cell, causing a small increase in the temperature of the sample. The temperature

is precisely measured before and after the heating period.

Data Calculation: The heat capacity of the sample at a given temperature is calculated from

the amount of heat supplied and the measured temperature rise, after accounting for the

heat capacity of the sample cell (determined in a separate calibration experiment).

Temperature Range: This process is repeated over the desired temperature range to obtain

the heat capacity as a function of temperature.

Visualization of Logical and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual

framework for comparing the thermodynamic properties of the 2-methylcyclohexanol
stereoisomers and the experimental workflow for data acquisition.
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Caption: Logical flow for comparing the thermodynamic properties of 2-methylcyclohexanol
stereoisomers.
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Caption: Experimental workflow for the determination of thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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